molecular formula C15H8ClF3N2O3 B4569554 N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2-furyl)-3-isoxazolecarboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2-furyl)-3-isoxazolecarboxamide

Cat. No.: B4569554
M. Wt: 356.68 g/mol
InChI Key: SHHGLWYGFJYDDC-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2-furyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C15H8ClF3N2O3 and its molecular weight is 356.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.0175543 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

Research has demonstrated innovative approaches to synthesize isoxazole derivatives, including compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(2-furyl)-3-isoxazolecarboxamide. For instance, studies on haloacetylated enol ethers have led to the synthesis of new types of trihalomethylated bicyclic heterocycles, emphasizing the compound's role in developing novel chemical entities (Flores et al., 2005). Similarly, efforts in creating effective bimetallic composite catalysts for synthesizing arylated furans and thiophenes highlight the compound's utility in catalytic applications (Bumagin et al., 2019).

Biological Activities

The potential biological activities of compounds structurally related to this compound have been a subject of interest. For instance, inhibitors targeting NF-kappaB and AP-1 gene expression have undergone structure-activity relationship studies to improve their oral bioavailability, hinting at the therapeutic potential of similar compounds (Palanki et al., 2000). Additionally, the synthesis and antibacterial studies of novel isoxazole derivatives, including their in vitro activity against gram-positive and gram-negative bacteria, underline the compound's relevance in antimicrobial research (Shah & Desai, 2007).

Structural Analysis

Crystal structure analyses of related compounds have provided insights into their molecular configurations, intermolecular interactions, and the influence of substituents on their physical properties. For example, research on diflunisal carboxamides, which share a similar structural motif, has elucidated their crystal packing and hydrogen bonding patterns (Zhong et al., 2010).

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O3/c16-9-4-3-8(15(17,18)19)6-10(9)20-14(22)11-7-13(24-21-11)12-2-1-5-23-12/h1-7H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHGLWYGFJYDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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